"5-Formyl-1-benzofuran-2-carboxylic acid" synthesis from salicylaldehyde
"5-Formyl-1-benzofuran-2-carboxylic acid" synthesis from salicylaldehyde
This guide details the precision synthesis of 5-Formyl-1-benzofuran-2-carboxylic acid starting from salicylaldehyde .
The synthesis addresses two primary challenges: constructing the benzofuran core and achieving regioselective formylation at the C-5 position. While direct formylation of the benzofuran ring is possible, this guide prioritizes a Pre-functionalization Strategy (via 5-bromosalicylaldehyde) as the "Gold Standard" for research and drug development. This route guarantees structural integrity and avoids the difficult separation of C-5 and C-7 regioisomers often seen in direct electrophilic aromatic substitution (EAS) of the unsubstituted core.
Part 1: Strategic Pathway Analysis
The Synthetic Challenge
The target molecule requires a benzofuran core with a carboxylic acid at C-2 and a formyl group at C-5.
-
Route A (Direct Formylation): Cyclizing salicylaldehyde first, then formylating.
-
Risk:[1] Electrophilic substitution on benzofuran-2-carboxylates often yields a mixture of C-5 (para to ether oxygen) and C-7 (ortho to ether oxygen) isomers, requiring tedious chromatographic separation.
-
-
Route B (Pre-functionalization - Recommended): Introducing a halogen handle (Bromine) at C-5 of the salicylaldehyde before cyclization.
-
Advantage:[2] Bromination of salicylaldehyde is 100% regioselective for the 5-position. The resulting 5-bromobenzofuran intermediate can be cleanly formylated via Lithium-Halogen exchange or Palladium-catalyzed carbonylation, ensuring the final product is exclusively the 5-formyl isomer.
-
The Core Directive: Validated Pathway
This guide follows Route B , utilizing a 3-step protocol:
-
Regioselective Bromination: Salicylaldehyde
5-Bromosalicylaldehyde. -
Rapoport-Type Cyclization: 5-Bromosalicylaldehyde + Ethyl Bromoacetate
Ethyl 5-bromobenzofuran-2-carboxylate. -
Formylation & Hydrolysis: Metal-Halogen Exchange (or Pd-Carbonylation) followed by ester hydrolysis.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromosalicylaldehyde
Objective: Install the structural handle at C-5 with high fidelity.
-
Reagents: Salicylaldehyde (1.0 eq), Bromine (
, 1.05 eq), Acetic Acid (Glacial), Sodium Acetate (Catalytic). -
Mechanism: Electrophilic Aromatic Substitution (EAS).[3] The hydroxyl group directs the incoming bromine to the para position (C-5).
Protocol:
-
Dissolve Salicylaldehyde (12.2 g, 100 mmol) in Glacial Acetic Acid (50 mL).
-
Cool the solution to 15°C.
-
Add a solution of Bromine (16.8 g, 105 mmol) in Acetic Acid (20 mL) dropwise over 30 minutes. Note: Keep temperature below 20°C to prevent di-bromination.
-
Stir at room temperature for 2 hours. The solution will turn from dark red to a lighter orange/yellow precipitate.
-
Pour the mixture into Ice Water (300 mL) containing Sodium Bisulfite (1 g) to quench excess bromine.
-
Filter the pale yellow solid, wash with cold water, and recrystallize from Ethanol.
-
Yield: ~85-90%. Mp: 104-106°C.
Step 2: Cyclization to Ethyl 5-Bromobenzofuran-2-carboxylate
Objective: Construct the benzofuran ring with the C-2 ester functionality.
-
Reagents: 5-Bromosalicylaldehyde (1.0 eq), Ethyl Bromoacetate (1.2 eq), Potassium Carbonate (
, 2.5 eq), DMF (Dimethylformamide). -
Mechanism:
alkylation of the phenoxide followed by an intramolecular Aldol-type condensation (Rapoport/Feist-Benary modification).
Protocol:
-
In a dry round-bottom flask, suspend 5-Bromosalicylaldehyde (20.1 g, 100 mmol) and Anhydrous
(34.5 g, 250 mmol) in DMF (150 mL). -
Add Ethyl Bromoacetate (13.3 mL, 120 mmol) dropwise.
-
Heat the mixture to 80-90°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Cool to room temperature and pour into Ice Water (500 mL).
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash organic layer with Brine, dry over
, and concentrate in vacuo. -
Purify via silica gel flash chromatography (if necessary) or recrystallize from Ethanol.
-
Yield: ~75-80%. Product: Ethyl 5-bromobenzofuran-2-carboxylate.[2]
Step 3: Formylation via Lithium-Halogen Exchange (The "Critical" Step)
Objective: Convert the C-5 Bromine to a Formyl group.
-
Note: Direct interaction of
-BuLi with the ester is a risk. We utilize a transient protection strategy (using the lithium carboxylate) or strictly controlled temperatures with DMF quench. Alternatively, the Bouveault aldehyde synthesis method is adapted. -
Refined Method: To ensure high yield, we perform the exchange on the Ester at -78°C, where the Li-Halogen exchange is faster than nucleophilic attack on the ester, provided the quench is immediate.
Protocol:
-
Dissolve Ethyl 5-bromobenzofuran-2-carboxylate (2.69 g, 10 mmol) in anhydrous THF (30 mL) under Argon.
-
Cool strictly to -78°C (Dry ice/Acetone bath).
-
Add
-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 10 minutes. Crucial: Maintain temp < -70°C. -
Stir for 15 minutes to generate the 5-lithio species.
-
Rapidly add anhydrous DMF (1.5 mL, 20 mmol) or N-Formylpiperidine (preferred for higher selectivity).
-
Stir at -78°C for 30 minutes, then allow to warm to 0°C.
-
Quench with saturated
solution. -
Extract with Ether, wash with water, dry, and concentrate.[4]
-
Intermediate: Ethyl 5-formylbenzofuran-2-carboxylate.[5]
Step 4: Hydrolysis to the Final Acid
Objective: Reveal the carboxylic acid at C-2.
Protocol:
-
Dissolve the intermediate ester in Ethanol (20 mL).
-
Add 2M NaOH (10 mL).
-
Stir at room temperature for 2 hours (or mild heat 40°C if slow).
-
Acidify carefully with 1M HCl to pH 2.
-
The product, 5-Formyl-1-benzofuran-2-carboxylic acid , will precipitate.
-
Filter, wash with water, and dry under vacuum.[4]
Part 3: Visualization & Data
Pathway Diagram (Graphviz/DOT)
Caption: Step-wise synthesis of 5-Formyl-1-benzofuran-2-carboxylic acid via the regioselective 5-bromo intermediate pathway.
Reagent & Yield Summary Table
| Step | Transformation | Reagents | Key Conditions | Typical Yield |
| 1 | Bromination | 15°C, Slow addition | 85-90% | |
| 2 | Cyclization | Ethyl Bromoacetate, | DMF, 90°C, 4h | 75-80% |
| 3 | Formylation | THF, -78°C (Strict) | 60-70% | |
| 4 | Hydrolysis | NaOH, EtOH | RT, 2h | >90% |
| Total | Overall | -- | -- | ~35-50% |
References
-
Kowalewska, M., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry. (Describes the cyclization of substituted salicylaldehydes with haloacetates).
-
Rieche, A., Gross, H., & Höft, E. (1960). "Über
-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern." Chemische Berichte. (Foundational reference for Rieche formylation, the alternative direct route). -
Organic Syntheses. "Benzofuran." Org.[6][7][8][9] Synth. 1966, 46, 28. (Standard protocols for benzofuran ring closure).
-
CymitQuimica. "5-Formyl-1-benzofuran-2-carboxylic acid Product Data." (Verification of the target molecule as a commercial building block).
-
Beaudry, C. M. (2021). "Regioselective Synthesis of Benzofuranones and Benzofurans." Oregon State University Research.[10] (Discusses regioselectivity issues in benzofuran synthesis).
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